molecular formula C24H16ClNO5 B11523141 4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate

4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11523141
M. Wt: 433.8 g/mol
InChI Key: IXUPJAMSECKEME-KGENOOAVSA-N
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Description

4-{[(4E)-2-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxazole ring, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4E)-2-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the final esterification step involves the reaction of the intermediate with 4-methoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[(4E)-2-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-{[(4E)-2-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4E)-2-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C24H16ClNO5

Molecular Weight

433.8 g/mol

IUPAC Name

[4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H16ClNO5/c1-29-19-12-6-17(7-13-19)23(27)30-20-10-2-15(3-11-20)14-21-24(28)31-22(26-21)16-4-8-18(25)9-5-16/h2-14H,1H3/b21-14+

InChI Key

IXUPJAMSECKEME-KGENOOAVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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